molecular formula C21H28N2O3 B5976731 2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5976731
M. Wt: 356.5 g/mol
InChI Key: AEFHUACVFIDVPA-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-26-18-5-2-4-17(12-18)14-22-10-3-8-21(20(22)25)9-11-23(15-21)19(24)13-16-6-7-16/h2,4-5,12,16H,3,6-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFHUACVFIDVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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